![molecular formula C14H11N3O4 B13659974 2,5-Dioxopyrrolidin-1-yl quinolin-2-ylcarbamate](/img/structure/B13659974.png)
2,5-Dioxopyrrolidin-1-yl quinolin-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-yl quinolin-2-ylcarbamate is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a quinoline moiety linked to a pyrrolidine-2,5-dione structure through a carbamate linkage. The unique structural features of this compound make it a subject of study in medicinal chemistry, particularly for its potential anticonvulsant properties .
Vorbereitungsmethoden
The synthesis of 2,5-Dioxopyrrolidin-1-yl quinolin-2-ylcarbamate typically involves the coupling of quinoline derivatives with pyrrolidine-2,5-dione. One common synthetic route includes the reaction of quinoline-2-carbonyl chloride with 2,5-dioxopyrrolidin-1-ylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2,5-Dioxopyrrolidin-1-yl quinolin-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of quinoline-2-ylmethanol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,5-Dioxopyrrolidin-1-yl quinolin-2-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,5-Dioxopyrrolidin-1-yl quinolin-2-ylcarbamate include:
2,5-Dioxopyrrolidin-1-yl phenylcarbamate: This compound also exhibits anticonvulsant properties but differs in its structural features and specific activity profile.
2,5-Dioxopyrrolidin-1-yl propanamide: Known for its broad-spectrum anticonvulsant activity, this compound interacts with similar molecular targets but has a different pharmacokinetic profile.
2,5-Dioxopyrrolidin-1-yl acrylate: Used as a protein crosslinker, this compound has applications in biochemistry and differs significantly in its functional applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct pharmacological properties and potential therapeutic applications .
Eigenschaften
Molekularformel |
C14H11N3O4 |
---|---|
Molekulargewicht |
285.25 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) N-quinolin-2-ylcarbamate |
InChI |
InChI=1S/C14H11N3O4/c18-12-7-8-13(19)17(12)21-14(20)16-11-6-5-9-3-1-2-4-10(9)15-11/h1-6H,7-8H2,(H,15,16,20) |
InChI-Schlüssel |
ANIXWUAJFVCMJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)NC2=NC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.